REACTION_CXSMILES
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Cl.[CH3:2][CH:3]([C:9](=O)[CH3:10])[C:4](OCC)=[O:5].[SH:12][CH2:13][C:14]([O:16][CH3:17])=[O:15]>ClCCl>[CH3:2][C:3]1[C:4]([OH:5])=[C:13]([C:14]([O:16][CH3:17])=[O:15])[S:12][C:9]=1[CH3:10]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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7.6 g
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Type
|
reactant
|
Smiles
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CC(C(=O)OCC)C(C)=O
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Name
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|
Quantity
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11.2 g
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Type
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reactant
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Smiles
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SCC(=O)OC
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirring at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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After drying with sodium sulphate and evaporation of solvent the oil
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Type
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DISSOLUTION
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Details
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was dissolved in methanol (10 ml)
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Type
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ADDITION
|
Details
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added dropwise to methanolic potassium hydroxide (2N; 75 ml)
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Type
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ADDITION
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Details
|
The solution was diluted with iced water (125 ml)
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Type
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CUSTOM
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Details
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acidified with 3N hydrochloric acid at -3° to 0° C. to pH1
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Type
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FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
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Details
|
washed with water (5.5 g, m.p. 50°-51° C., methanol)
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Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C(=C(SC1C)C(=O)OC)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |